molecular formula C15H21NO3 B14423237 Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-24-4

Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate

Cat. No.: B14423237
CAS No.: 84971-24-4
M. Wt: 263.33 g/mol
InChI Key: WLGVFRQJLMBUSJ-UHFFFAOYSA-N
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Description

Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a cyclobutyl group attached to a phenyl ring substituted with ethoxy and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of cyclobutylamine with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, particularly at the positions ortho to the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl (4-methoxy-3,5-dimethylphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.

    Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)urea: Contains a urea group instead of a carbamate group.

    Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)amine: Lacks the carbamate group, having an amine group instead.

Uniqueness

Cyclobutyl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl group enhances its stability, while the ethoxy and dimethyl substitutions on the phenyl ring influence its reactivity and interaction with biological targets.

Properties

CAS No.

84971-24-4

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

cyclobutyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C15H21NO3/c1-4-18-14-10(2)8-12(9-11(14)3)16-15(17)19-13-6-5-7-13/h8-9,13H,4-7H2,1-3H3,(H,16,17)

InChI Key

WLGVFRQJLMBUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OC2CCC2)C

Origin of Product

United States

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